molecular formula C180H348O30 B122504 2,3,6-Tri-O-octyl-alpha-cyclodextrin CAS No. 140395-31-9

2,3,6-Tri-O-octyl-alpha-cyclodextrin

Cat. No. B122504
M. Wt: 2993 g/mol
InChI Key: RMPVMBYXMRFORE-YHIDQUJYSA-N
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Description

2,3,6-Tri-O-octyl-alpha-cyclodextrin is a heterocyclic organic compound . It is also known by other names such as HEXAKIS (2,3,6-TRI-O-OCTYL)-ALPHA-CYCLODEXTRIN . The CAS number for this compound is 140395-31-9 .


Molecular Structure Analysis

The molecular formula of 2,3,6-Tri-O-octyl-alpha-cyclodextrin is C180H348O30 . It contains a total of 564 bonds, including 216 non-H bonds, 150 rotatable bonds, 6 six-membered rings, and 30 aliphatic ethers .


Chemical Reactions Analysis

While specific chemical reactions involving 2,3,6-Tri-O-octyl-alpha-cyclodextrin are not available, cyclodextrins are known to form host-guest complexes with various compounds . This property is often utilized in various applications, including thermocells .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 2992.67 and a density of 1.14 g/mL at 20 °C . The boiling point is predicted to be 1696.3±65.0 °C .

Safety And Hazards

Safety measures include avoiding inhalation of vapors and contact with skin and eyes . It’s also recommended to use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Future Directions

While specific future directions for 2,3,6-Tri-O-octyl-alpha-cyclodextrin are not available, cyclodextrins and their derivatives have been of great interest to scientists and researchers in both academia and industry for over a century . Their unique structural, physical, and chemical properties, especially their ability to encapsulate other molecules, make them promising for various applications .

properties

IUPAC Name

(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecaoctoxy-5,10,15,20,25,30-hexakis(octoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C180H348O30/c1-19-37-55-73-91-109-127-181-145-151-157-163(187-133-115-97-79-61-43-25-7)169(193-139-121-103-85-67-49-31-13)175(199-151)206-158-152(146-182-128-110-92-74-56-38-20-2)201-177(171(195-141-123-105-87-69-51-33-15)164(158)188-134-116-98-80-62-44-26-8)208-160-154(148-184-130-112-94-76-58-40-22-4)203-179(173(197-143-125-107-89-71-53-35-17)166(160)190-136-118-100-82-64-46-28-10)210-162-156(150-186-132-114-96-78-60-42-24-6)204-180(174(198-144-126-108-90-72-54-36-18)168(162)192-138-120-102-84-66-48-30-12)209-161-155(149-185-131-113-95-77-59-41-23-5)202-178(172(196-142-124-106-88-70-52-34-16)167(161)191-137-119-101-83-65-47-29-11)207-159-153(147-183-129-111-93-75-57-39-21-3)200-176(205-157)170(194-140-122-104-86-68-50-32-14)165(159)189-135-117-99-81-63-45-27-9/h151-180H,19-150H2,1-18H3/t151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163+,164+,165+,166+,167+,168+,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPVMBYXMRFORE-YHIDQUJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCC1C2C(C(C(O1)OC3C(OC(C(C3OCCCCCCCC)OCCCCCCCC)OC4C(OC(C(C4OCCCCCCCC)OCCCCCCCC)OC5C(OC(C(C5OCCCCCCCC)OCCCCCCCC)OC6C(OC(C(C6OCCCCCCCC)OCCCCCCCC)OC7C(OC(O2)C(C7OCCCCCCCC)OCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)OCCCCCCCC)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OCCCCCCCC)OCCCCCCCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OCCCCCCCC)OCCCCCCCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OCCCCCCCC)OCCCCCCCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OCCCCCCCC)OCCCCCCCC)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7OCCCCCCCC)OCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)OCCCCCCCC)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C180H348O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435201
Record name 140395-31-9 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2993 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Tri-O-octyl-alpha-cyclodextrin

CAS RN

140395-31-9
Record name 140395-31-9 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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